methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(2-aminoethyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCCQRGWMVFWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Azide-Alkyne Cycloaddition and Subsequent Functionalization
A common approach to 1,2,3-triazole derivatives involves:
- Preparation of azide precursors (e.g., aryl or alkyl azides).
- Reaction with alkynes or acetyl derivatives to form the triazole ring.
- Functionalization of the triazole ring to introduce aminoethyl and ester groups.
For example, aryl azides reacted with ethyl acetoacetate yield 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids, which can be converted to acid chlorides and further derivatized to esters or amides. This method provides a platform for introducing various substituents on the triazole ring, including aminoalkyl groups via amide or ester linkages.
Dimroth Cyclization and Related Methods
Dimroth cyclization is another synthetic method employed for 1,2,3-triazole formation, where activated ketomethylenic compounds react with azides under basic conditions to yield triazoles. This method allows for the incorporation of aminoalkyl substituents by choosing appropriate starting materials.
Specific Preparation Method for this compound
While direct literature on the exact synthesis of this compound is limited, analogous procedures can be adapted from related triazole carboxylate syntheses:
Step 1: Formation of 1,2,3-triazole-4-carboxylic acid methyl ester core
This involves the cycloaddition of an azide bearing the aminoethyl group or its protected form with an alkyne derivative, followed by esterification of the carboxylic acid at the 4-position to the methyl ester. Esterification can be catalyzed by sulfuric acid in methanol under reflux conditions.
Step 2: Introduction or deprotection of the aminoethyl substituent
If the aminoethyl group is introduced as a protected amine (e.g., as a phthalimide or Boc-protected amine), deprotection steps using acidic or basic conditions follow to yield the free aminoethyl substituent.
Step 3: Purification and isolation
The final product is isolated by crystallization or chromatography, depending on the purity requirements.
Example Synthetic Route Adapted from Related Triazole Ester Syntheses
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Reaction of 2-azidoethylamine (or protected form) with an alkyne derivative (e.g., propiolic acid methyl ester) under Cu(I) catalysis | 1,3-dipolar cycloaddition to form 1-(2-aminoethyl)-1,2,3-triazole-4-carboxylate methyl ester | Formation of triazole ring with aminoethyl substituent and methyl ester |
| 2 | Esterification if starting from acid: Methanol, sulfuric acid catalyst, reflux | Conversion of carboxylic acid to methyl ester | Methyl ester formation |
| 3 | Deprotection of amino group if protected: Acidic or basic hydrolysis | Liberation of free aminoethyl group | Final product obtained |
| 4 | Purification: Crystallization or chromatography | Isolation of pure compound | Pure this compound |
Research Findings and Yield Considerations
The non-diazo method for synthesizing triazole carboxylates reported in patent literature emphasizes safety and environmental benefits by avoiding diazotization and using water as solvent in initial steps, followed by esterification in methanol under acid catalysis. This method achieves overall yields exceeding 58% and is suitable for scale-up.
The esterification step is typically efficient under sulfuric acid catalysis in methanol, yielding the methyl ester with high purity.
The aminoethyl substituent introduction may require protection/deprotection strategies to avoid side reactions during triazole formation.
Purification is often straightforward due to the crystallinity of intermediates and final products.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-azidoethylamine or protected derivative, alkynes (e.g., propiolic acid methyl ester) |
| Solvents | Water (for initial condensation), methanol (for esterification) |
| Catalysts | Copper(I) salts for cycloaddition, sulfuric acid for esterification |
| Temperature | 50–80°C for condensation; reflux for esterification |
| Reaction time | 6–8 hours for condensation; 1–3 hours for esterification |
| Yield | Typically >50% overall for multi-step synthesis |
| Purification | Crystallization, filtration, drying; chromatography if needed |
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at the C4 position undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid derivative.
Reaction Conditions :
-
Reagents : Lithium hydroxide (LiOH) in methanol/THF/water (1:2:1 v/v)
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Temperature : Room temperature or mild heating (25–40°C)
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Time : 4–6 hours
Product : 1-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid
Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl group.
Supporting Data :
This method is adapted from studies on analogous triazole esters, where hydrolysis yields >85% under optimized conditions .
Substitution Reactions at the Amino Group
The primary amine on the 2-aminoethyl side chain participates in nucleophilic substitution and acylation reactions.
Acylation with Acid Chlorides
Reaction Conditions :
-
Reagents : Acyl chloride (e.g., acetyl chloride, benzoyl chloride) in dichloromethane (DCM)
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Catalyst : Triethylamine (TEA)
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Temperature : 0°C to room temperature
Product : N-Acylated derivatives (e.g., N-(2-(1H-1,2,3-triazol-4-yl)ethyl)acetamide)
Yield : 70–90% .
Alkylation with Alkyl Halides
Reaction Conditions :
-
Reagents : Alkyl halide (e.g., methyl iodide, benzyl bromide) in DMF
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Base : Potassium carbonate (K₂CO₃)
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Temperature : 60–80°C
Product : N-Alkylated derivatives (e.g., N-(2-(1H-1,2,3-triazol-4-yl)ethyl)-N-methylamine)
Yield : 60–75% .
Reduction of the Ester Group
The methyl ester can be selectively reduced to a hydroxymethyl group under specific conditions.
Reaction Conditions :
-
Reagents : Sodium borohydride (NaBH₄) in methanol/THF
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Temperature : 0°C to room temperature
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Time : 30–60 minutes
Product : (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)methanol
Regioselectivity : In diesters, the C5 ester reduces faster than C4 . For monoesters (C4), complete reduction requires extended reaction times or excess NaBH₄.
Yield : 50–65% .
Coupling Reactions for Amide Formation
The aminoethyl group facilitates coupling with carboxylic acids or activated esters.
Reaction Conditions :
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Reagents : Carboxylic acid, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), hydroxybenzotriazole (HOBt)
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Solvent : DMF or DCM
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Temperature : Room temperature
Product : Triazole-containing amides (e.g., N-(2-(1H-1,2,3-triazol-4-yl)ethyl)-4-chlorobenzamide)
Yield : 75–90% .
Cyclization Reactions
Intramolecular reactions can form heterocyclic frameworks.
Example : Reaction with chloroacetyl chloride forms a thiazolidinone ring.
Conditions :
-
Reagents : Chloroacetyl chloride, TEA in DCM
-
Temperature : Reflux (40°C)
Product : 5-(1H-1,2,3-Triazol-4-yl)thiazolidin-2-one
Yield : 55–70% .
Mechanistic Insights
-
Triazole Ring Stability : The 1,2,3-triazole core remains intact during most reactions due to its aromatic stability and resonance .
-
Amino Group Reactivity : The primary amine’s nucleophilicity is modulated by the electron-withdrawing triazole ring, favoring acylation over alkylation in polar solvents .
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Steric Effects : Bulky substituents on the triazole ring or aminoethyl group can reduce reaction rates, particularly in coupling and cyclization reactions .
Scientific Research Applications
Biological Activities
Antimicrobial Properties : Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various alkyl/aryloxymethyl derivatives of triazoles possess antiproliferative effects against leukemia cells, suggesting potential applications in cancer therapy .
Antiviral Activity : Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a precursor for synthesizing nucleoside analogs like ribavirin, which is used to treat viral infections. The synthesis of this compound is crucial for producing antiviral medications that target a wide range of viruses .
Medicinal Chemistry
The primary application of this compound lies in its role as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are being explored for their potential in treating various diseases:
| Compound | Target Disease | Mechanism of Action |
|---|---|---|
| Ribavirin | Viral infections | Nucleoside analog |
| Triazole Derivatives | Cancer | Antiproliferative effects |
Agricultural Chemistry
In agriculture, triazole compounds have been used as fungicides and herbicides. The structural properties of this compound allow it to interact with biological systems in plants and pathogens effectively. This compound can potentially be developed into agrochemicals with enhanced efficacy against plant diseases.
Case Study 1: Antiproliferative Effects
A study investigated the cytotoxic effects of various triazole derivatives on leukemia cells. The results indicated that several compounds derived from this compound exhibited significant dose-dependent cytotoxicity against both acute lymphoblastic leukemia and chronic myeloid leukemia cell lines. Compounds were selected for further development based on their low toxicity and high efficacy .
Case Study 2: Antiviral Efficacy
Research into the synthesis of nucleoside analogs from this compound highlighted its importance in developing antiviral drugs. The compound was successfully converted into ribavirin analogs that demonstrated enhanced activity against RNA viruses in vitro. This underscores the potential for developing new antiviral therapies using this triazole derivative .
Mechanism of Action
The mechanism of action of methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate with analogous triazole derivatives, focusing on substituent effects, synthesis, and bioactivity.
Table 1: Structural and Functional Comparison of Triazole Carboxylates
Key Observations
Substituent Effects on Bioactivity: The 2-aminoethyl group in the target compound may enhance water solubility and hydrogen-bonding interactions, similar to the 2-aminophenyl analog, which exhibited broad-spectrum antimicrobial activity .
Synthesis Methods: Most triazole carboxylates are synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or alkylation. The target compound likely follows similar protocols, though specific details are absent in the evidence . Higher yields (>55%) are reported for benzyl-substituted triazoles (e.g., methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate at 55.9% yield) compared to aromatic amino-substituted analogs .
Biological Applications: Antimicrobial Activity: The 2-aminophenyl analog demonstrated efficacy against Gram-positive, Gram-negative, and pathogenic bacteria via DNA binding and degradation .
Physicochemical and Spectral Data Comparison
Table 2: Physical Properties of Selected Triazole Carboxylates
Notable Trends
- Purity : Commercial samples (e.g., methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate) are typically >95% pure, as required for pharmaceutical reference standards .
Biological Activity
Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.
- Chemical Name : this compound hydrochloride
- CAS Number : 1613134-39-6
- Molecular Formula : C6H11ClN4O2
- Molecular Weight : 206.63 g/mol
The compound features a triazole ring, which is crucial for its biological activity, particularly in inhibiting various enzymes and modulating cellular pathways.
Synthesis
The synthesis of this compound typically involves the Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. This method is favored due to its efficiency and mild reaction conditions. The general steps include:
- Preparation of Azide : Reacting an amine with sodium azide.
- Cycloaddition Reaction : The azide is reacted with an alkyne in the presence of a copper(I) catalyst.
- Esterification : The resulting triazole is esterified with methanol to yield the final product .
Anticancer Properties
Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance:
- Inhibition of Cancer Cell Proliferation : this compound has shown promising results against various cancer cell lines. In vitro assays indicated that it could inhibit cell proliferation effectively at low micromolar concentrations (IC50 values in the range of 0.6 to 4.93 µM) across different cancer types such as HCT116 and MCF-7 .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.43 |
| MCF-7 | 1.5 |
| Eca109 | 2.7 |
These results suggest that the compound may induce apoptosis and inhibit migration in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating their activity. Notably, it has been associated with inhibition of indoleamine 2,3-dioxygenase (IDO1), which plays a role in tumor immune evasion .
- Cellular Interactions : The aminoethyl group may participate in hydrogen bonding and electrostatic interactions that enhance binding affinity to molecular targets.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that compounds with a triazole structure can inhibit bacterial growth effectively .
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Triazole Derivatives Against Cancer : A study evaluated a series of triazole derivatives showing significant antiproliferative effects on multiple cancer cell lines with IC50 values ranging from 0.6 to 4.93 µM .
- Antimicrobial Evaluation : Triazoles have been tested against Escherichia coli and Staphylococcus aureus, exhibiting good inhibition rates compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via [3+2] cycloaddition between an azide (e.g., 2-aminoethyl azide) and an alkyne (e.g., methyl propiolate), catalyzed by ruthenium complexes such as {(Tp)(PPh₃)₂Ru(N₃)}. Key parameters include:
-
Solvent : Toluene under reflux for 24 hours .
-
Purification : Silica gel chromatography with ether and CH₂Cl₂ elution .
-
Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Parameter Optimal Condition Reference Catalyst Ru(II) complexes Reaction Time 24 h Temperature Reflux (~110°C)
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
-
X-ray crystallography : Resolves bond lengths (e.g., N3—C4: 1.3367 Å, C4—C3: 1.3722 Å) and angles (e.g., C—CH₂—N: 112.13°) .
-
NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .
-
Mass spectrometry : Validates molecular weight .
Bond/Bond Angle Experimental Value Ideal Tetrahedral Value Reference N3—C4 1.3367 Å - C—CH₂—N angle 112.13° 109.47°
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Drug scaffold : Serves as a precursor for bioactive molecules (e.g., anti-inflammatory, anti-cancer agents) due to its triazole core and ester/amine functionalities .
- Derivatization : The 2-aminoethyl group enables conjugation with targeting moieties (e.g., peptides) via amide bond formation .
Advanced Research Questions
Q. How can computational tools improve the design of experiments for synthesizing this compound?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity and catalyst efficiency .
- Machine learning : Analyzes historical reaction data to optimize solvent, temperature, and catalyst combinations .
- Example : ICReDD’s workflow integrates computation-experiment feedback loops to accelerate reaction discovery .
Q. How should researchers resolve contradictions between experimental and computational structural data?
- Methodological Answer :
- Bond length analysis : Compare X-ray data (e.g., N—N bonds: 1.3092–1.3560 Å) with computational predictions to identify outliers .
- Dynamic effects : Account for crystal packing forces or solvent interactions that may distort computational models .
- Validation : Use multiple spectroscopy techniques (e.g., NMR, IR) to cross-verify computational vibrational frequencies .
Q. What strategies enhance regioselectivity in 1,2,3-triazole formation during synthesis?
- Methodological Answer :
- Catalyst choice : Ru catalysts favor 1,5-disubstituted triazoles, while Cu promotes 1,4-products .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, improving yield .
- Substituent effects : Electron-withdrawing groups on alkynes increase cycloaddition rates .
Q. How can biological activity of derivatives be systematically evaluated?
- Methodological Answer :
-
In vitro assays :
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Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays .
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Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) .
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Structure-activity relationships (SAR) : Modify the 2-aminoethyl or ester group to assess pharmacophore contributions .
Assay Type Target Method Reference Enzyme Inhibition Kinases Fluorescence quenching Cytotoxicity HeLa cells MTT assay
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
